Micordilin

Descripción

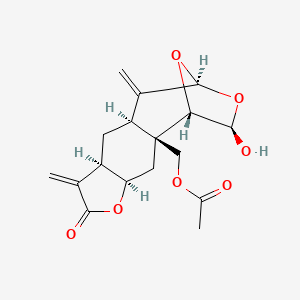

Structure

3D Structure

Propiedades

Número CAS |

61701-92-6 |

|---|---|

Fórmula molecular |

C17H20O7 |

Peso molecular |

336.3 g/mol |

Nombre IUPAC |

[(1S,2R,4R,8R,10R,12S,14R)-14-hydroxy-7,11-dimethylidene-6-oxo-5,13,15-trioxatetracyclo[10.2.1.02,10.04,8]pentadecan-2-yl]methyl acetate |

InChI |

InChI=1S/C17H20O7/c1-7-10-4-11-8(2)16-23-13(15(20)24-16)17(11,6-21-9(3)18)5-12(10)22-14(7)19/h10-13,15-16,20H,1-2,4-6H2,3H3/t10-,11+,12-,13-,15-,16+,17+/m1/s1 |

Clave InChI |

KIMFLFYOUFXUAC-XLOUWHCTSA-N |

SMILES isomérico |

CC(=O)OC[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)[C@H]4O[C@@H]2[C@@H](O4)O)C(=C)C(=O)O3 |

SMILES canónico |

CC(=O)OCC12CC3C(CC1C(=C)C4OC2C(O4)O)C(=C)C(=O)O3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Micordilin |

Origen del producto |

United States |

Elucidation of the Molecular Structure and Stereochemistry of Micordilin

Historical Contributions to Micordilin Structural Determination

Early investigations into the structures of elemanolide sesquiterpenes, the class of compounds to which this compound belongs, laid the groundwork for understanding its molecular architecture. Research by scientists such as Kupchan et al. and Herz et al. in the mid to late 20th century were significant in characterizing these complex natural products researchgate.netresearchgate.net. Their work on elemanolides, including compounds with oxidatively modified elemane systems similar to this compound, provided initial insights into the core skeletal structure and common functional groups present in this class researchgate.netresearchgate.net. These historical studies often involved chemical degradation, derivatization, and interpretation of early spectroscopic data to propose plausible structures, which were then refined as more sophisticated analytical methods became available.

Advanced Spectroscopic Methodologies for Structural Assignment

Modern structural elucidation of natural products like this compound heavily relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) physicsandmathstutor.comnih.govpioneerpublisher.com. These methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the molecular weight of the compound.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C physicsandmathstutor.com. The application of NMR to this compound would involve acquiring and interpreting various types of NMR spectra.

1D NMR Spectroscopy: Proton NMR (1H NMR) provides information on the number of different types of hydrogen atoms, their chemical environment (indicated by chemical shift), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants) physicsandmathstutor.com. Carbon-13 NMR (13C NMR), often acquired with broadband proton decoupling, reveals the number of different types of carbon atoms and their chemical environment physicsandmathstutor.com. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help in identifying the number of protons attached to each carbon (CH3, CH2, CH, or quaternary carbon).

2D NMR Spectroscopy: Two-dimensional NMR experiments provide crucial connectivity information that is essential for assembling the structural fragments identified from 1D NMR.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds, revealing spin systems within the molecule .

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, assigning proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to connect different parts of the molecule .

By analyzing the complete set of 1D and 2D NMR data, researchers can piece together the carbon-carbon and carbon-heteroatom framework of this compound and determine the relative positions of substituents.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structural subunits through fragmentation analysis physicsandmathstutor.compioneerpublisher.comnih.gov.

Molecular Ion: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass analyzers (e.g., time-of-flight, Orbitrap) can provide an accurate measurement of the molecular ion mass nih.gov. This accurate mass can be used to determine the elemental composition of this compound (C17H20O7) nih.gov.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the masses of the resulting fragment ions nih.govlibretexts.orgresearchgate.net. The fragmentation pattern is characteristic of the molecule's structure, as bonds break in predictable ways depending on the functional groups and skeletal arrangement libretexts.org. By interpreting the masses of the fragment ions and proposing fragmentation pathways, researchers can confirm the presence of specific structural moieties and their connectivity within the this compound molecule nih.gov. For sesquiterpene lactones, characteristic fragmentation patterns related to the lactone ring and the sesquiterpene skeleton would be expected researchgate.net.

Combined NMR and MS data are often complementary and crucial for the definitive assignment of a natural product's structure physicsandmathstutor.comnih.govpioneerpublisher.com.

Crystallographic Techniques for Absolute Configuration Determination

While spectroscopic methods are excellent for determining the planar structure and often the relative stereochemistry, X-ray diffraction analysis of a single crystal is the most definitive method for determining the absolute configuration of a chiral molecule like this compound researchgate.netrsc.orgysu.ammit.edunih.gov.

X-ray Diffraction Analysis of this compound

If a high-quality single crystal of this compound can be obtained, X-ray diffraction can provide a three-dimensional picture of the molecule at atomic resolution researchgate.netnih.gov. By analyzing the diffraction pattern generated when X-rays interact with the electron cloud of the crystal, the electron density map can be calculated, revealing the positions of the atoms researchgate.net.

For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by exploiting the phenomenon of anomalous dispersion (also known as the Bijvoet effect) researchgate.netysu.ammit.edu. This effect causes small differences in the intensity of diffracted beams for a given reflection (hkl) and its Friedel mate (-h-k-l) mit.edu. The magnitude of this effect is dependent on the wavelength of the X-rays and the presence of heavier atoms mit.edu. While traditionally heavier atoms like sulfur or chlorine were preferred, modern techniques and sensitive detectors allow for the determination of absolute configuration even with only oxygen as the heaviest atom, as is the case for this compound (C17H20O7) nih.govmit.edu.

The Flack parameter is a commonly used indicator in crystallographic refinements to assess the correctness of the absolute structure nih.gov. A value close to zero typically indicates that the assigned absolute configuration is correct, while a value close to one suggests the inverted structure is correct nih.gov. A value around 0.5 indicates that the crystal is a racemic twin or that the data is insufficient to determine the absolute configuration.

X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and providing unambiguous information about the stereochemistry at each chiral center.

Chemical Transformations as Tools for Structural Confirmation

Chemical transformations can serve as valuable tools to confirm proposed structures and stereochemistry rsc.org. By performing specific reactions on this compound and analyzing the products using spectroscopic or crystallographic methods, researchers can gain additional evidence to support the structural assignment. For example, selective functional group modifications, cleavage reactions, or derivatization with chiral reagents followed by analysis can help to confirm the presence and environment of specific functionalities and the stereochemical relationships between different parts of the molecule. Comparing the spectroscopic data of the transformation products with predicted data for the proposed structure is a common approach.

Biosynthetic Pathways and Biogenetic Relationships of Micordilin

Origin of Elemanolides from the Germacrane (B1241064) Precursor

Sesquiterpenes are derived from farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid precursor. nih.gov The initial step in the biosynthesis of many sesquiterpene lactones in Asteraceae involves the cyclization of FPP to form germacrene A, a 10-membered ring germacrane sesquiterpene. nih.govnih.gov This reaction is catalyzed by germacrene A synthase (GAS). nih.govfrontiersin.orgnih.gov Germacrene A is considered a key intermediate in the biosynthesis of various sesquiterpenes and sesquiterpene lactones. frontiersin.orgresearchgate.net Elemanolides are biogenetically related to germacranolides, arising from a germacrane precursor. beilstein-journals.orgwur.nl

Role of Cope Rearrangement in Elemane Skeleton Formation

The elemane skeleton, characteristic of elemanolides like Micordilin, is often formed from a germacrane precursor through a Cope rearrangement. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This is a lipidmaps.orglipidmaps.org-sigmatropic rearrangement that transforms the 10-membered germacrane ring into the 6,6-fused elemane system. beilstein-journals.orgresearchgate.net Germacrene A, for instance, is known to undergo a facile Cope rearrangement to β-elemene, particularly under thermal conditions, such as those encountered during gas chromatography analysis. nih.govnih.govresearchgate.netresearchgate.net While this rearrangement can occur non-enzymatically, the existence of complex elemanolides suggests the possibility of a biological equivalent of the Cope rearrangement in plants. wur.nl

Table 1: Cope Rearrangement of Germacrene A to β-Elemene

| Precursor | Product | Reaction Type | Conditions (Observed) | Reference |

| Germacrene A | β-Elemene | Cope rearrangement | Thermal (GC analysis) | nih.govnih.govresearchgate.netresearchgate.net |

Oxidative Modifications in the Biogenesis of this compound

Following the formation of the sesquiterpene skeleton, a series of oxidative modifications are crucial for the biosynthesis of sesquiterpene lactones. nih.govtandfonline.com These modifications introduce functional groups such as hydroxyl, carboxyl, and epoxy groups, and lead to the formation of the characteristic lactone ring. tandfonline.com In the case of sesquiterpene lactones derived from germacrene A, the oxidation of C12 by germacrene A oxidase (GAO) produces germacrene A acid. nih.govnih.gov Subsequent hydroxylation and lactonization steps lead to the formation of the γ-lactone ring, a defining feature of sesquiterpene lactones. nih.govoup.com this compound is described as a C-14-acetylated dialdehyde (B1249045) elemanolide hemiacetal, indicating further oxidative steps leading to aldehyde functionalities and acetylation. researchgate.netmedchemexpress.com Cytochrome P450 enzymes are known to play a significant role in these oxidative transformations, catalyzing various reactions including hydroxylations, epoxidations, and the formation of carbonyl groups. tandfonline.comacs.org

Enzymatic Control of Sesquiterpene Lactone Biosynthesis

The biosynthesis of sesquiterpene lactones is tightly controlled by enzymes. The initial cyclization of FPP to germacrene A is catalyzed by germacrene A synthase (GAS). nih.govfrontiersin.orgnih.gov Subsequent oxidation steps are mediated by enzymes such as germacrene A oxidase (GAO), a cytochrome P450 enzyme that catalyzes the oxidation of germacrene A to germacrene A acid. nih.govnih.govoup.com Other enzymes, including additional cytochrome P450s and potentially other modifying enzymes, are involved in the further functionalization of the sesquiterpene skeleton, leading to the diverse array of sesquiterpene lactone structures. tandfonline.comacs.org The catalytic plasticity of enzymes like germacrene A oxidase is suggested to contribute to the diversification of sesquiterpene lactones in Asteraceae. nih.gov

Table 2: Key Enzymes in Early Sesquiterpene Lactone Biosynthesis

| Enzyme | Substrate | Product | Reaction Catalyzed | Reference |

| Farnesyl diphosphate (B83284) synthase | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) | Farnesyl pyrophosphate (FPP) | Formation of FPP | nih.gov |

| Germacrene A synthase (GAS) | Farnesyl pyrophosphate (FPP) | Germacrene A | Cyclization of FPP | nih.govfrontiersin.orgnih.gov |

| Germacrene A oxidase (GAO) | Germacrene A | Germacrene A acid | Oxidation of Germacrene A | nih.govnih.govoup.com |

Comparative Analysis of Elemanolide Biosynthetic Divergence in Asteraceae

The Asteraceae family is characterized by a remarkable diversity of sesquiterpene lactone structures, including germacranolides, elemanolides, guaianolides, and pseudoguaianolides. tandfonline.comresearchgate.netslideheaven.com This structural diversity arises from the divergence of biosynthetic pathways originating from common precursors like germacrene A. wur.nlresearchgate.netsi.edu While germacranolides like costunolide (B1669451) are considered widespread and potentially gateway compounds to other classes, elemanolides can be formed through the Cope rearrangement of germacrane precursors. wur.nloup.com The specific enzymes involved and the timing of the Cope rearrangement (before or after lactone formation and other modifications) can lead to the observed structural variations within the elemanolide class and their divergence from other sesquiterpene lactone types in different Asteraceae species. wur.nlresearchgate.netslideheaven.com Studies comparing the sesquiterpene lactone profiles and the enzymes involved in different Asteraceae species provide insights into the evolutionary and biosynthetic relationships within this diverse family. nih.govslideheaven.comsi.edu

Investigation of Molecular and Cellular Mechanisms of Micordilin Action

Theoretical Frameworks for Ligand-Target Interactions

The biological activity of sesquiterpene lactones, including elemanolides like Micordilin, is often attributed to their ability to interact with biological targets, primarily through alkylation. A key structural feature responsible for this reactivity is the α-methylene-γ-lactone group, and in some cases, α,β-unsaturated cyclopentenone rings. rsc.orgencyclopedia.pubnih.gov These electrophilic centers can react with nucleophiles in biological molecules, particularly the thiol groups of cysteine residues in proteins, via a Michael addition reaction. rsc.orgencyclopedia.pubnih.gov This covalent modification can alter the structure and function of target proteins, subsequently affecting various cellular pathways. rsc.org

Theoretical frameworks for ligand-target interactions involving sesquiterpene lactones often employ computational methods such as molecular docking and molecular dynamics simulations to predict binding affinities and interaction modes with potential protein targets. tandfonline.comnih.govresearchgate.nettandfonline.com These approaches help to identify likely binding sites and the key residues involved in the interaction, providing insights into the molecular basis of their activity.

In Vitro Mechanistic Studies of Elemanolide Bioactivity

In vitro studies are essential for dissecting the cellular and molecular effects of elemanolides. These studies often involve treating cell lines or isolated enzymes with the compound and observing the resulting changes in biochemical processes and signaling pathways.

Enzyme Inhibition Assays (e.g., Fatty Acid Biosynthesis Pathway Enzymes)

While sesquiterpene lactones are known to interact with various enzymes, specific detailed research findings on the inhibition of fatty acid biosynthesis pathway enzymes by elemanolides were not prominently found in the consulted literature. However, the general mechanism of alkylation of enzymes via thiol groups suggests a potential for inhibiting enzymes across various metabolic pathways, depending on the presence of accessible cysteine residues in the enzyme's active site or at sites that influence its activity.

Impact on Cellular Signaling Pathways (e.g., NF-κB, NF-AT Activation)

Sesquiterpene lactones, particularly those with reactive α-methylene-γ-lactone groups, have been shown to modulate key cellular signaling pathways involved in inflammation and cell proliferation. A prominent target is the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.netnih.govmdpi.comresearchgate.net NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. mdpi.com Studies have demonstrated that sesquiterpene lactones can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, or by directly alkylating the p65 (RelA) subunit of NF-κB, thereby blocking its nuclear translocation and activity. nih.govnih.govmdpi.com For instance, parthenolide, an elemanolide, is known to form a covalent bond with cysteine-38 of the RelA subunit, disrupting NF-κB signaling. nih.gov

Besides NF-κB, sesquiterpene lactones have also been reported to influence other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and JAK-STAT pathways, which play roles in cellular responses to stimuli, proliferation, and differentiation. mdpi.com While NF-AT activation was mentioned in the outline, detailed findings on the direct impact of elemanolides or sesquiterpene lactones specifically on NF-AT activation were not extensively covered in the search results.

Modulation of Inflammatory Mediators (e.g., Cytokines IL-1β, IL-6, TNF-α)

A significant aspect of the bioactivity of sesquiterpene lactones and elemanolides is their ability to modulate the production and release of inflammatory mediators, particularly pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.commdpi.comnih.govoatext.comdntb.gov.ua These cytokines are central players in initiating and propagating inflammatory responses. mdpi.com By inhibiting pathways like NF-κB, which regulate the expression of these cytokines, sesquiterpene lactones can suppress the inflammatory cascade. mdpi.com Studies have shown that various sesquiterpene lactones can decrease the synthesis or secretion of IL-1β, IL-6, and TNF-α in activated immune cells and other cell types. mdpi.comoatext.com

Target Identification and Deconvolution Strategies for Sesquiterpene Lactones

Identifying the specific protein targets that mediate the biological effects of sesquiterpene lactones is a critical area of research. Due to their reactive nature and potential to interact with multiple proteins, target deconvolution strategies are employed. These strategies often combine experimental techniques with computational approaches.

Experimental methods can include activity-based protein profiling, which uses chemical probes to label reactive residues (like cysteine thiols) in proteins that interact with the sesquiterpene lactone. Affinity chromatography, using immobilized sesquiterpene lactones, can also be used to pull down interacting proteins from cell lysates.

Computational approaches, such as reverse virtual screening and molecular docking, are used to predict potential protein targets based on the compound's structure and known binding sites of other molecules. tandfonline.comnih.govresearchgate.nettandfonline.comconicet.gov.ar For example, studies have used these methods to predict targets for sesquiterpene lactones, including p38α, PGEP2R, and HSP90α, in the context of their anticancer activity. tandfonline.comnih.govresearchgate.net Trypanothione reductase has also been explored as a potential target for antitrypanosomal sesquiterpene lactones. tandfonline.comconicet.gov.ar

Structure-Activity Relationship Studies within the Elemanolide Class

Quantitative Structure-Activity Relationship (QSAR) models have been developed for sesquiterpene lactones, including elemanolides, to correlate structural descriptors with biological activity, such as cytotoxic or antitrypanosomal effects. nih.govmdpi.com These studies help to identify the structural features that are most important for potency and selectivity, guiding the design of new derivatives with improved properties. For instance, studies have investigated the role of lipophilicity and the number of alkylating groups in the activity of sesquiterpene lactones. encyclopedia.pubmdpi.com

Sophisticated Analytical and Computational Approaches in Micordilin Research

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of natural products like Micordilin from complex plant matrices often involve multiple chromatographic steps. These techniques leverage differences in properties such as polarity, size, and charge to separate the target compound from other constituents in the crude extract frontiersin.org.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the purification of natural products, including sesquiterpenoids like this compound. Semi-preparative HPLC purification has been employed in studies involving the isolation of bioactive constituents from plant extracts researchgate.net. This technique allows for the separation of compounds based on their interaction with a stationary phase and elution with a mobile phase under high pressure, providing high resolution and purity microsynth.comyoutube.com. The development of HPLC methods for this compound would involve optimizing parameters such as the stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., mixtures of water and organic solvents), flow rate, and detection wavelength to achieve efficient separation and purification of this compound from co-eluting compounds. Preparative liquid chromatography is generally the technique of choice for large-scale purifications of biomolecules, typically in batch mode nih.gov.

Orthogonal Separation Strategies (e.g., Silica (B1680970) Gel, Sephadex LH-20, MCI)

To achieve high purity, particularly for complex mixtures, orthogonal separation strategies are often employed. This involves using a sequence of chromatographic methods with different separation mechanisms.

Silica Gel Chromatography: Silica gel is a common stationary phase for normal-phase chromatography, separating compounds based on polarity. It is frequently used in the initial fractionation of plant extracts frontiersin.orgnih.gov. While effective, the use of silica gel can sometimes lead to loss of sample quantity or the production of artifacts nih.gov.

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile resin based on hydroxypropylated dextran, used for size exclusion chromatography and also exhibiting properties useful for normal phase partition and adsorption chromatography researchgate.netcytivalifesciences.com. It is particularly useful for the separation of natural products like steroids, terpenoids, and lipids researchgate.net. Sephadex LH-20 can be used with various organic solvents and is known for its unique selectivity and high resolution for closely related molecules researchgate.netcytivalifesciences.com. Packing Sephadex LH-20 columns requires swelling the resin in the chosen solvent and careful packing to avoid air bubbles and compression cytivalifesciences.comresearchgate.net.

High-Resolution Spectroscopic Characterization

Once isolated and purified, the structural elucidation of this compound relies heavily on high-resolution spectroscopic techniques.

Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. Multi-dimensional NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and potentially 3D NMR, are crucial for assigning signals and establishing connectivity between atoms in a complex molecule like this compound organicchemistrydata.orgnih.gov. Analysis of proton (¹H) and carbon (¹³C) NMR spectra, including chemical shifts, coupling constants, and cross-peaks in 2D experiments, provides detailed information about the molecular skeleton and functional groups chemistrysteps.comresearchgate.net. The chemical shifts of protons and carbons are influenced by their electronic environment, providing clues about the neighboring atoms and functional groups chemistrysteps.com.

High-Resolution Mass Spectrometry Techniques

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound, as it can distinguish between compounds with very similar nominal masses (isobars) chromatographyonline.commsesupplies.commeasurlabs.com. Techniques like HRMS coupled with liquid chromatography (LC-HRMS) allow for the accurate mass measurement of the intact molecule and its fragments, providing crucial data for structural confirmation and the identification of structural subunits mdpi.comnih.gov. HRMS offers high accuracy in mass determination, typically with an error of less than 5 ppm, which is vital for confirming the elemental composition of a compound chromatographyonline.commdpi.com. While low-resolution MS provides nominal mass, HRMS provides the exact mass, significantly increasing the certainty of identification chromatographyonline.commeasurlabs.com.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play an increasingly important role in natural product research, complementing experimental findings. These approaches can be used to:

Predict molecular properties: Calculate properties such as electronic structure, conformation, and reactivity.

Assist in structural elucidation: Compare calculated NMR chemical shifts or fragmentation patterns with experimental data to confirm proposed structures.

Study interactions: Model the interaction of this compound with biological targets, providing insights into its potential biological activities youtube.comschrodinger.com.

Explore chemical space: Design and evaluate potential derivatives or analogs of this compound schrodinger.com.

Computational methods range from quantum mechanics for detailed electronic structure analysis to classical molecular dynamics simulations for studying molecular behavior over time ox.ac.ukethz.chepfl.chglobal-sci.com. These techniques can reduce the need for extensive experimental work and accelerate the drug discovery process schrodinger.com.

Table 1: Compounds Mentioned and their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 191623 |

| Vernolepin | 164549 |

| Hispidulin | 5281695 |

| Jaceosidin | 5281056 |

| Shaftoside | 442566 |

| Kaempferol-3-O-rutinoside | 442567 |

| Betulinic acid | 64907 |

| Coniferyl aldehyde | 5280460 |

| Oleanolic acid | 10494 |

| Daphnetoxin | 161297 |

| Apigenin | 5280445 |

| Syringin | 102073 |

| Genkwanol A | 130673 |

Table 2: Examples of Chromatographic Media and Separation Mechanisms

| Chromatographic Medium | Separation Mechanism(s) | Typical Applications in Natural Product Isolation |

| Silica Gel | Normal phase (polarity) | Initial fractionation of extracts |

| Sephadex LH-20 | Size exclusion, Partition, Adsorption | Separation of lipids, terpenoids, steroids, peptides |

| Reversed-Phase C18 | Reversed phase (hydrophobicity) | Purification of a wide range of compounds |

| Anion Exchange | Ion exchange (charge) | Purification of charged molecules |

| MCI Gel (Polymer Resin) | Reversed phase, Adsorption | Complementary separation to silica or Sephadex |

Conformational Analysis

Conformational analysis is a computational technique used to explore the various three-dimensional arrangements (conformers) that a molecule can adopt by rotation around single bonds . For flexible molecules like sesquiterpenes, understanding the accessible conformations is crucial as different conformers can have varying stabilities and potentially different biological activities. The process typically involves generating a range of possible conformations and calculating their energies to identify the most stable (lowest energy) conformers and the transitions between them . While conformational analysis is a standard approach for studying the flexibility of organic molecules, specific detailed studies focusing on the conformational landscape of this compound were not found in the provided search results.

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light researchgate.net. Computational chemistry, specifically quantum mechanical calculations, can be used to predict the ECD spectrum for different possible stereoisomers of a molecule researchgate.net. By comparing the calculated ECD spectra with the experimentally obtained spectrum, researchers can confidently assign the absolute configuration researchgate.net. ECD spectral data analysis has been utilized in the structural elucidation of sesquiterpene lactones, a class of compounds that includes this compound researchgate.net. While the use of ECD analysis in the context of this compound's structure elucidation is mentioned researchgate.net, specific details or data from ECD calculations performed on this compound for stereochemical assignment were not available in the provided search results.

Future Directions and Broader Research Implications of Micordilin Studies

Exploring Untapped Biosynthetic Potential within Mikania Species

The genus Mikania is a rich source of diverse secondary metabolites, including sesquiterpenes and sesquiterpene lactones, to which Micordilin belongs. nih.gov Despite the identification of over 300 different chemical compounds from 55 studied Mikania species, a significant portion of the approximately 430 species in this genus remains chemically underexplored. nih.gov This highlights a considerable untapped biosynthetic potential within Mikania. Future research can focus on comprehensive phytochemical profiling of these less-studied species using advanced spectroscopic and chromatographic techniques to discover novel this compound analogues and other structurally unique compounds. Understanding the distribution and variations of elemanolides and other sesquiterpenes across different Mikania species can provide insights into evolutionary and environmental factors influencing their biosynthesis. kew.org This exploration could lead to the discovery of compounds with potentially enhanced or different biological activities compared to this compound.

Integration of Omics Technologies for Comprehensive Mechanistic Insight

Integrating 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain comprehensive mechanistic insights into the biosynthesis of this compound and other Mikania natural products. wikipedia.orgnih.govplantnet.org Genomic sequencing of Mikania cordifolia and related species can help identify the biosynthetic gene clusters (BGCs) responsible for the production of elemanolides. Transcriptomics can reveal the gene expression patterns associated with this compound production under different environmental conditions or developmental stages. nih.gov Proteomics can identify the enzymes involved in the biosynthetic pathway, while metabolomics can provide a global view of the metabolites produced, helping to map the complete pathway from primary metabolism precursors to the final product. nih.govplantnet.org Multi-omics approaches, which integrate data from several of these technologies, can provide a more holistic understanding of the complex regulatory networks controlling natural product biosynthesis in Mikania. wikipedia.orgplantnet.org This detailed knowledge is crucial for potential future metabolic engineering efforts.

Development of Novel Analytical Platforms for Complex Natural Products

The structural complexity of natural products like this compound and the intricate nature of plant extracts necessitate the development and application of novel analytical platforms. Advanced chromatographic techniques coupled with mass spectrometry (LC-MS, GC-MS, UPLC-MS/MS) are essential for separating and identifying compounds in complex Mikania extracts. kew.org The development of hyphenated techniques and improved data processing workflows can enhance the speed and accuracy of compound identification and dereplication (identifying known compounds). Furthermore, advanced NMR-based platforms, such as MADByTE, are emerging for the direct structural annotation of complex mixtures without extensive purification, which can significantly accelerate the discovery process for novel natural products and their analogues. Future research should focus on refining these platforms and developing new ones tailored to the specific challenges posed by elemanolides and other complex sesquiterpenes found in Mikania.

Advancements in Chemoenzymatic and Synthetic Biology Approaches for Analog Generation

Accessing sufficient quantities of this compound for detailed study and generating structural analogues to explore structure-activity relationships can be challenging due to potentially low natural abundance and complex chemical structures. Chemoenzymatic synthesis, which combines traditional chemical synthesis with enzymatic transformations, offers a powerful route to overcome these limitations. Identifying and utilizing key enzymes from the this compound biosynthetic pathway as biocatalysts can enable more efficient and selective synthesis of the compound and its intermediates. Synthetic biology approaches, including the engineering of microbial hosts or plant cell cultures, can be employed to reconstitute and manipulate the biosynthetic pathway for increased production of this compound or the generation of "unnatural" analogues through combinatorial biosynthesis or mutasynthesis. These advancements in synthetic biology and chemoenzymatic synthesis provide powerful tools for accessing a wider chemical space around the this compound scaffold for biological evaluation.

Contribution of this compound Research to General Natural Product Chemical Biology

Research on this compound and its associated biosynthetic pathways and biological activities contributes significantly to the broader field of natural product chemical biology. Studying the biosynthesis of complex elemanolides like this compound expands our understanding of the enzymatic machinery and genetic regulation involved in terpene biosynthesis in plants. The challenges associated with isolating, characterizing, and synthesizing this compound drive the development of novel analytical techniques and synthetic methodologies that can be applied to other complex natural products. Furthermore, if this compound's potential biological activities are further elucidated, it can serve as a molecular probe to investigate specific biological pathways and targets, contributing to chemical genetics and our understanding of cellular processes. Thus, studies centered on this compound not only advance our knowledge of this specific compound but also provide valuable insights and tools applicable across the diverse landscape of natural product research.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Micordilin, and how can researchers ensure reproducibility?

- Methodological Answer : Follow detailed synthesis protocols with step-by-step reaction conditions (e.g., temperature, solvent ratios, catalysts) and characterize intermediates/products using NMR, HPLC, or mass spectrometry . Reproducibility requires documenting deviations (e.g., impurities, side reactions) and cross-referencing with established literature. For example, use a table to compare yields under varying conditions (e.g., Table 1: Effect of Temperature on this compound Purity). Always include spectral data in supplementary materials for peer validation .

Q. How should researchers design a literature review strategy to identify gaps in this compound’s pharmacological or mechanistic studies?

- Methodological Answer : Apply structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine search queries . Use databases like SciFinder to filter studies by synthesis methods, biological targets, or contradictory findings. For example:

- Search terms: "this compound AND (synthesis OR mechanism OR toxicity)"

- Exclusion criteria: Non-peer-reviewed sources, studies lacking spectral validation .

Q. What statistical methods are appropriate for preliminary analysis of this compound’s in vitro bioactivity data?

- Methodological Answer : Use descriptive statistics (mean ± SD, CV%) to summarize dose-response curves and IC₅₀ values. For small datasets, apply non-parametric tests (e.g., Mann-Whitney U test) to compare experimental vs. control groups. Report p-values with confidence intervals and effect sizes to avoid overinterpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental data on this compound’s mechanism of action?

- Methodological Answer : Validate computational models by:

- Reassessing force fields/solvation parameters in docking simulations.

- Conducting orthogonal experiments (e.g., SPR for binding affinity, mutagenesis studies).

- Applying sensitivity analysis to identify variables causing discrepancies (e.g., Table 2: Docking Scores vs. Experimental Kd Values) .

Q. What experimental design strategies optimize this compound’s synthesis yield while maintaining purity under scaled-up conditions?

- Methodological Answer : Implement Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time). Use response surface methodology to model optimal conditions. Monitor purity in real-time via inline spectroscopy (e.g., FTIR) and validate with accelerated stability studies .

Q. Which advanced characterization techniques are critical for elucidating this compound’s degradation pathways under physiological conditions?

- Methodological Answer : Combine LC-MS/MS to identify degradation products and isotopic labeling to trace metabolic pathways. Use computational tools (e.g., DFT calculations) to predict reactive intermediates. Publish raw chromatographic data in open-access repositories for peer scrutiny .

Q. How should researchers address conflicting toxicity data for this compound across different cell lines or animal models?

- Methodological Answer : Conduct meta-analysis to assess study heterogeneity (e.g., dosing regimens, model organisms). Use Bland-Altman plots to visualize inter-study variability and apply mixed-effects models to account for covariates (e.g., genetic background, assay sensitivity) .

Q. What methodologies enable cross-disciplinary integration of this compound’s chemical properties with its observed biological effects?

- Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models linking structural descriptors (e.g., logP, polar surface area) to bioactivity. Use systems biology approaches (e.g., pathway enrichment analysis) to map multi-omics data onto mechanistic hypotheses .

Guidelines for Data Presentation

- Tables : Include raw data (e.g., reaction yields, IC₅₀ values) and statistical summaries. Label columns clearly (e.g., "Entry", "Condition", "Yield (%)", "p-value") .

- Supplementary Materials : Archive spectral peaks, crystallographic data, and code for computational models. Follow journal-specific formatting (e.g., .cif files for crystal structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.